molecular formula C15H10BrNO2 B12494903 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 82104-68-5

5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12494903
CAS No.: 82104-68-5
M. Wt: 316.15 g/mol
InChI Key: XUGPMRSPFSHQPL-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is a brominated phthalimide derivative featuring a 3-methylphenyl substituent at the N-2 position of the isoindole-dione core. Phthalimides are privileged scaffolds in medicinal chemistry due to their ability to enhance membrane permeability and modulate biological targets such as ion channels and enzymes .

Properties

CAS No.

82104-68-5

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

5-bromo-2-(3-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10BrNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-8H,1H3

InChI Key

XUGPMRSPFSHQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization Reactions

A widely reported approach involves cyclization of phthalic anhydride derivatives or isoindoline intermediates. For example:

  • Method A : Reaction of isoindoline N-oxides with acetic anhydride and triethylamine in chloroform induces 1,2-elimination to form the isoindole core.
  • Method B : Friedel-Crafts alkylation or acylation using AlCl₃ as a catalyst, as demonstrated in phthalimide derivatives.

Table 1: Isoindole Core Formation Methods

Method Reagents/Conditions Yield Reference
Elimination from isoindoline N-oxide Acetic anhydride, triethylamine, CHCl₃ ~70–85%
Friedel-Crafts alkylation Phthalic anhydride, AlCl₃, CH₂Cl₂ ~50–60%

Functionalization: Introduction of 3-Methylphenyl Group

The 3-methylphenyl substituent is introduced via nucleophilic substitution, coupling reactions, or Grignard reagent additions.

Grignard Reaction

A direct method involves reacting isoindoline intermediates with Grignard reagents:

  • Step 1 : Synthesis of 4-bromo-2-(hydroxymethyl)-N-methylbenzamide.
  • Step 2 : Addition of isopropylmagnesium chloride and N,N,N,N-tetramethylphosphorodiamidoyl chloride (TMDAP) to form the methylphenyl group.

Table 2: Grignard-Based Synthesis

Intermediate Reagents Conditions Yield
4-bromo-2-(hydroxymethyl)-N-methylbenzamide Isopropylmagnesium chloride, TMDAP 0°C → RT, 4 hours 57.3%

Suzuki Coupling

Palladium-catalyzed cross-coupling enables precise introduction of the 3-methylphenyl group:

  • Reagents : Pd(dppe)Cl₂, KOAc, 1,4-dioxane, 85°C.
  • Yield : Up to 89% for boronate ester intermediates.

Table 3: Suzuki Coupling Parameters

Catalyst Base Solvent Temperature Yield
Pd(dppe)Cl₂ KOAc 1,4-Dioxane 85°C 89%

Bromination at the 5-Position

Electrophilic bromination is critical for achieving regioselectivity. Common methods include:

Direct Bromination

Use of brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of catalysts:

  • Example : Bromination of 2-methylisoindolin-1-one using NBS in DMSO at 60°C.
  • Yield : ~21–86% depending on substrate.

Table 4: Bromination Conditions

Substrate Brominating Agent Catalyst Conditions Yield
2-Methylisoindolin-1-one NBS None DMSO, 60°C 21%
6-Bromo-7-methyl-indoline-2,3-dione Br₂ AlCl₃ CH₂Cl₂, RT 86%

Post-Cyclization Bromination

Bromination after isoindole core formation ensures regioselectivity. For example:

  • Core Formation : Cyclization of phthalic anhydride derivatives.
  • Bromination : Use of HBr or PBr₃ under inert atmosphere.

Purification and Characterization

Post-synthesis steps involve:

  • Crystallization : Toluene/n-heptane mixtures for high-purity isolation.
  • Chromatography : Silica gel or flash chromatography with EtOAc/heptane gradients.
  • Spectroscopic Analysis :
    • ¹H NMR : Peaks at δ 7.92 (dd), 7.85 (dd), 4.39 (s, 2H).
    • LC-MS : [M+H]⁺ at 274.1 (boronate ester).

Comparative Analysis of Methods

Table 5: Efficiency of Key Synthesis Routes

Method Key Steps Advantages Limitations
Grignard Isoindoline → Grignard addition High regioselectivity Low yield (57.3%)
Suzuki Boronate ester → Pd coupling High yield (89%) Requires Pd catalysts
Elimination Isoindoline N-oxide → cyclization Simple reagents Sensitive to temperature

Optimization Challenges

  • Yield Enhancement : Suzuki coupling offers higher yields but requires expensive catalysts.
  • Scalability : Grignard reactions struggle with large-scale synthesis due to exothermic conditions.
  • Purity : Crystallization in toluene/n-heptane improves purity but may reduce throughput.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(m-tolyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique isoindole structure, which contributes to its biological activity. Its molecular formula is C12H10BrN1O2C_{12}H_{10}BrN_{1}O_{2} with a molecular weight of approximately 269.12 g/mol. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that certain isoindole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. A notable study evaluated a series of isoindole derivatives against a panel of human tumor cell lines, revealing promising cytotoxic effects attributed to their structural characteristics .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Isoindole derivatives have demonstrated efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, leading to cell death . Notably, compounds with electron-withdrawing groups like bromine have shown enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

Organic Electronics

The unique electronic properties of isoindole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of these compounds has indicated potential for improved efficiency in light absorption and charge transport .

Synthesis and Structural Studies

The synthesis of 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from simpler precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact through greener chemistry practices. Structural studies utilizing techniques such as X-ray crystallography have provided insights into the conformational flexibility and intermolecular interactions of these compounds, which are critical for understanding their biological activity .

Case Studies

  • Cytotoxicity Evaluation : A study involving the evaluation of isoindole derivatives against various cancer cell lines reported that certain substitutions on the isoindole ring significantly affected cytotoxic activity. The most active compounds were further analyzed for their mechanism of action, revealing involvement in apoptosis pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of synthesized isoindole derivatives against multiple bacterial strains using broth microdilution methods. The results indicated that several derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(m-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Molecular Docking and Mechanism Insights

  • Compounds like 13 and 14 were docked into sodium channel models, revealing that bulkier substituents (e.g., phenylethyl) stabilize interactions with hydrophobic pockets, while electron-withdrawing groups (e.g., NO₂) enhance dipole interactions .
  • The target compound’s bromine and methylphenyl groups may similarly optimize binding to ion channels or enzymes, though specific docking data are unavailable.

Biological Activity

5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C15_{15}H12_{12}BrN\O2_{2}
  • Molecular Weight : 320.17 g/mol
  • CAS Number : 868066-91-5

Synthesis Methods

The synthesis of 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. For instance, one method includes the reaction of specific anhydrides with substituted anilines under controlled conditions to yield the desired isoindole derivatives. The general reaction pathway can be summarized as follows:

  • Starting Materials : 3-methylphenyl derivatives and brominated isoindole precursors.
  • Reaction Conditions : Typically performed in solvents like dimethylformamide (DMF) or dioxane, often under nitrogen atmosphere at elevated temperatures (around 100°C).
  • Yield : The yields can vary significantly based on the specific reagents and conditions used, often ranging from 50% to over 90% in optimized conditions.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione exhibit significant anticancer activity. For example, derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study : A study published in Cancer Letters demonstrated that a similar isoindole derivative reduced cell viability in human breast cancer cells by over 70% at a concentration of 10 µM after 48 hours of treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells.

  • Case Study : In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound led to a significant decrease in cytokine levels compared to untreated controls .

Antimicrobial Activity

Preliminary assessments suggest that this compound exhibits antimicrobial properties against various bacterial strains.

  • Case Study : A screening study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary

Biological ActivityObservationsReferences
Anticancer>70% inhibition of cell viability in breast cancer cells at 10 µM
Anti-inflammatorySignificant reduction in IL-6 and TNF-alpha production
AntimicrobialEffective against Staphylococcus aureus and E. coli

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